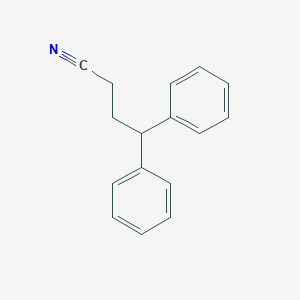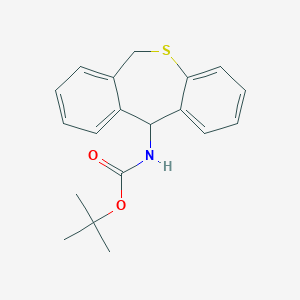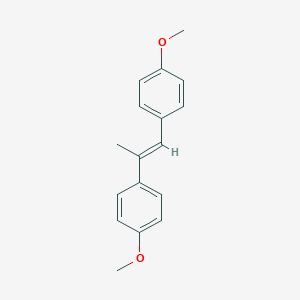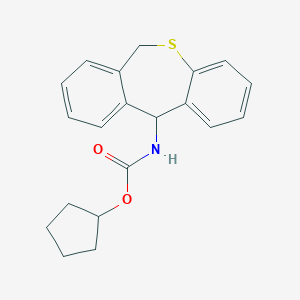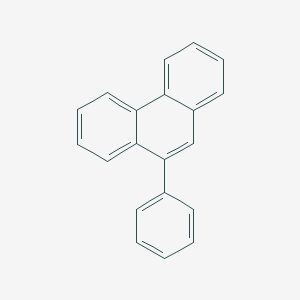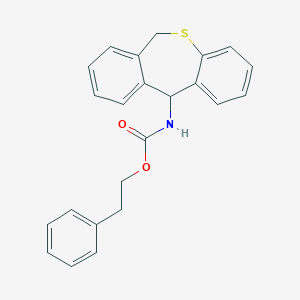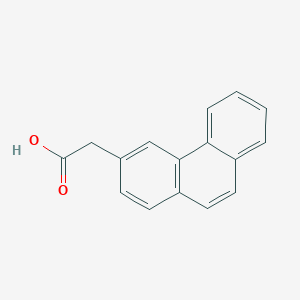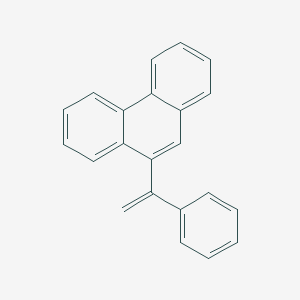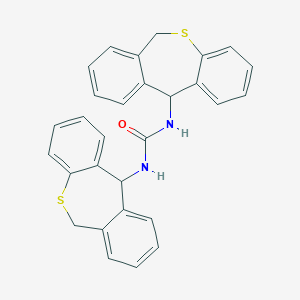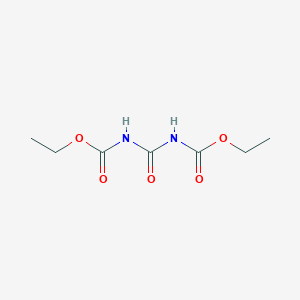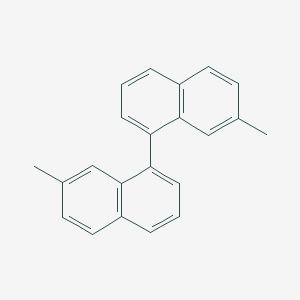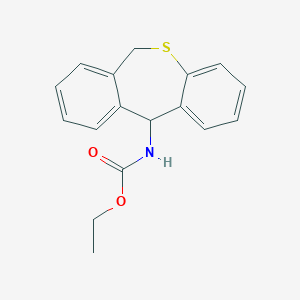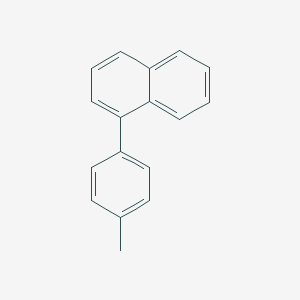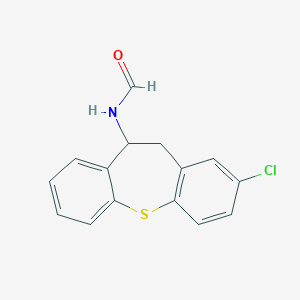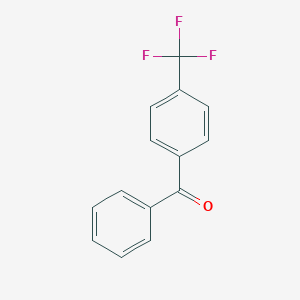
4-(Trifluoromethyl)benzophenone
Vue d'ensemble
Description
4-(Trifluoromethyl)benzophenone is an organic compound with the molecular formula C14H9F3O. It has a molecular weight of 250.2159 . The IUPAC name for this compound is phenyl [4-(trifluoromethyl)phenyl]methanone .
Synthesis Analysis
4-(Trifluoromethyl)benzophenone can be synthesized from diphenylmethanol, NBS, and KOAc. The reaction mixture is stirred at room temperature for 10 hours. After extraction with EtOAc, the residue is purified by flash column chromatography on silica gel .Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)benzophenone consists of a benzophenone core with a trifluoromethyl group attached to the fourth carbon of one of the phenyl rings .Physical And Chemical Properties Analysis
4-(Trifluoromethyl)benzophenone is a solid powder with a melting point of 114-116 °C and a boiling point of 309.2±42.0 °C. It has a density of 1.2778 (estimate) and is stored at ambient temperature .Applications De Recherche Scientifique
Anti-Malarial Agents : A derivative of 4-(Trifluoromethyl)benzophenone showed promising results as an anti-malarial agent. It displayed an inhibitory concentration (IC50) of 47 nM against a multi-drug resistant strain of Plasmodium falciparum, the parasite responsible for malaria (Wiesner et al., 2003).
Photophore in Biochemistry : Benzophenone photophores, including 4-(Trifluoromethyl)benzophenone, have widespread applications in biological chemistry, bioorganic chemistry, and material science. They are used for binding/contact site mapping of ligand-protein interactions, identifying molecular targets, proteome profiling, bioconjugation, and surface grafting (Dormán et al., 2016).
Allergic Contact Dermatitis : Benzophenone-4, a related compound, has been identified as a cause of occupational allergic contact dermatitis in a printer. This highlights its potential for causing allergic reactions in certain professional settings (Caruana et al., 2011).
Photoredox Catalysis : In the field of organic synthesis, benzophenone derivatives are used as photosensitizers in the trifluoromethylation of olefins and (hetero)aromatics. This process can be carried out in both batch and continuous flow, utilizing an iridium-based photocatalyst under visible light irradiation (Lefebvre et al., 2016).
Amination of Aryl Halides : Benzophenone imine, a derivative of benzophenone, serves as an ammonia equivalent in the palladium-catalyzed amination of aryl halides and triflates. This is a crucial reaction in organic chemistry for the synthesis of various compounds (Wolfe et al., 1997).
Environmental Impact and Toxicology : Studies have shown that benzophenone-4 can affect the transcription of genes involved in hormonal pathways in zebrafish, indicating its potential environmental impact and toxicological significance (Zucchi et al., 2011).
Safety And Hazards
Propriétés
IUPAC Name |
phenyl-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTYZZYAMUVKQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10223122 | |
| Record name | 4-(Trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)benzophenone | |
CAS RN |
728-86-9 | |
| Record name | 4′-Trifluoromethylbenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=728-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethyl)benzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000728869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 728-86-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88328 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethyl)benzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

